molecular formula C6H13N B3324032 2,2-Dimethylcyclobutan-1-amine CAS No. 1781791-33-0

2,2-Dimethylcyclobutan-1-amine

Cat. No.: B3324032
CAS No.: 1781791-33-0
M. Wt: 99.17
InChI Key: MMWAHLXGFZBYQU-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutan-1-amine is an organic compound with the molecular formula C6H13N It is a cyclobutane derivative featuring two methyl groups at the 2-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,2-Dimethylcyclobutan-1-amine involves the [2+2] cycloaddition reaction. This reaction typically employs silyl enol ethers and α,β-unsaturated carbonyl compounds under acid-catalyzed conditions . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the [2+2] cycloaddition reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Imines and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2,2-Dimethylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Dimethylcyclobutan-1-amine exerts its effects is primarily through its interaction with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This interaction can modulate molecular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Cyclobutylamine: Similar in structure but lacks the two methyl groups at the 2-position.

    2-Methylcyclobutan-1-amine: Contains only one methyl group at the 2-position.

    Cyclobutane-1,1-diamine: Features two amine groups at the 1-position.

Uniqueness: 2,2-Dimethylcyclobutan-1-amine is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and specificity in various applications compared to its analogs.

Properties

IUPAC Name

2,2-dimethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2)4-3-5(6)7/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWAHLXGFZBYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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